1-cyclopropyl-5-ethynyl-1H-pyrazole
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Overview
Description
1-Cyclopropyl-5-ethynyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions.
Preparation Methods
The synthesis of 1-cyclopropyl-5-ethynyl-1H-pyrazole typically involves multi-step processes. One common method includes the cycloaddition of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction is often catalyzed by transition metals and can be performed under mild conditions, making it suitable for industrial production.
Chemical Reactions Analysis
1-Cyclopropyl-5-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of the nitrogen atoms in the pyrazole ring.
Common reagents used in these reactions include hydrazines, alkynes, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-5-ethynyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 1-cyclopropyl-5-ethynyl-1H-pyrazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrogen atoms in the pyrazole ring play a crucial role in binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Cyclopropyl-5-ethynyl-1H-pyrazole can be compared to other pyrazole derivatives, such as:
- 1-Phenyl-3-methyl-1H-pyrazole
- 3,5-Dimethyl-1H-pyrazole
- 1H-Pyrazole-4-carboxylic acid
These compounds share the pyrazole core structure but differ in their substituents, which can significantly impact their chemical properties and applications.
Properties
CAS No. |
2624141-79-1 |
---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.2 |
Purity |
95 |
Origin of Product |
United States |
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